4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Overview
Description
Synthesis Analysis
- A detailed experimental and theoretical investigation of similar thiazol-2-amine compounds, focusing on their molecular and electronic structures, was conducted using various methods like NMR, IR, X-ray diffraction, and computational methods (Özdemir et al., 2009).
- Research on related compounds, such as 4-thiazolidinones, highlighted the use of these as intermediates for synthesizing various derivatives, demonstrating the versatility and reactivity of these compounds in synthetic processes (Behbehani & Ibrahim, 2012).
Molecular Structure Analysis
- Investigations into compounds with structures similar to 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine revealed insights into their molecular geometries, vibrational frequencies, and electronic structures, which were studied through various spectroscopic and computational methods (Özdemir et al., 2009).
Chemical Reactions and Properties
- Studies on thiadiazoles and related structures have shown that these compounds can undergo various chemical transformations, such as ring-opening reactions and intramolecular cyclizations, which are crucial for synthesizing diverse heterocyclic compounds (Androsov, 2008).
Physical Properties Analysis
- The physical properties of related thiazol-2-amine derivatives have been characterized through methods like single-crystal X-ray diffraction, revealing insights into their crystal structures and stability under various conditions (Nadaf et al., 2019).
Chemical Properties Analysis
- Research on similar thiazol-2-amine compounds has involved studying their chemical behaviors, such as their reactivity in the presence of different reagents and under various conditions, which is essential for understanding their potential applications in synthesis and material science (Dani et al., 2013).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Isoxazole and its analogs, which include thiazol-2-amine derivatives, have been studied for their wide spectrum of biological activities and therapeutic potential . They have been found to have prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The substitution of various groups on the isoxazole ring imparts different activity .
- Results or Outcomes : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
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Scientific Field: Antimicrobial and Anticancer Drug Development
- Application Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to your compound, have been synthesized and studied for their pharmacological activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
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Scientific Field: Asymmetric Synthesis
- Application Summary : Asymmetric synthesis of primary amines has been catalyzed by thermotolerant fungal reductive aminases . Chiral primary amines are important intermediates in the synthesis of pharmaceutical compounds .
- Methods of Application : Fungal reductive aminases (RedAms) are NADPH-dependent dehydrogenases that catalyse reductive amination of a range of ketones with short-chain primary amines supplied in an equimolar ratio to give corresponding secondary amines .
- Results or Outcomes : Using these enzymes, a broad range of primary amines have been synthesized, with conversions up to >97% and excellent enantiomeric excess .
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Scientific Field: Organic Chemistry
- Application Summary : 4-cyclohexylphenylboronic acid, a compound structurally similar to your compound, is used in organic synthesis .
- Methods of Application : Boronic acids are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
- Results or Outcomes : The Suzuki coupling is a versatile method for making carbon-carbon bonds, and the use of boronic acids, such as 4-cyclohexylphenylboronic acid, has greatly expanded the possibilities of this reaction .
properties
IUPAC Name |
4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXZTFCZYULFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357443 | |
Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
105512-86-5 | |
Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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